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Compound of Interest

Compound Name: 4-Bromo-2,2-dimethyloxane

CAS No.: 1339437-32-9

Cat. No.: B1528746

Get Quote

Executive Summary
4-Bromo-2,2-dimethyloxane (4-Bromo-2,2-dimethyltetrahydropyran) represents a specialized

class of halogenated heterocycles used increasingly as a scaffold in drug discovery. Its stability

profile is distinct from the parent 4-bromotetrahydropyran due to the gem-dimethyl effect at the

C2 position. This guide benchmarks its stability against similar electrophiles, demonstrating that

while the 2,2-dimethyl substitution introduces steric bulk that retards nucleophilic attack (

), it simultaneously imposes conformational locking that can accelerate specific elimination
pathways (

) under basic conditions.

Mechanistic Stability Analysis
The Gem-Dimethyl Effect & Conformational Locking
The stability of 4-bromo-2,2-dimethyloxane is governed by the Thorpe-Ingold effect (gem-

dimethyl effect). Unlike the unsubstituted 4-bromotetrahydropyran, which undergoes rapid

chair-chair interconversion, the 2,2-dimethyl derivative is conformationally biased.
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Conformational Lock: The bulky methyl groups at C2 prefer the equatorial position to

minimize 1,3-diaxial interactions. This locks the ring into a specific chair conformation.

Impact on Reactivity:

Substitution: The axial methyl group at C2 creates significant steric hindrance for
nucleophiles approaching the C4 center from the rear, increasing resistance to hydrolysis
compared to the unsubstituted analogue.

Elimination: If the conformational lock places the C4-Bromine in an axial orientation, it
becomes anti-periplanar to adjacent axial protons, significantly lowering the energy barrier
for base-catalyzed elimination to the dihydropyran.

Comparative Stability Matrix
The following table benchmarks 4-Bromo-2,2-dimethyloxane against its direct analogues.

Feature
4-Bromo-2,2-

dimethyloxane

4-

Bromotetrahydropyr

an

4-Bromo-2,2-

dimethylhexane

CAS Number 1339437-32-9 25637-16-5 140252-80-0

Hydrolytic Stability

(pH 7)

High (Sterically

shielded)
Moderate High (Hydrophobic)

Susceptibility to Base

(E2)

High (Conformational

lock favors

elimination)

Moderate (Ring flip

averages reactivity)
Low (Free rotation)

Thermal Stability (

)
>140°C (Predicted) ~178°C (Boiling Point) <120°C (Volatile)

Storage Requirement Inert atm, 2-8°C Inert atm, 2-8°C Ambient, Dark

Visualizing the Stability Pathways
The following diagram illustrates the competing reaction pathways (Substitution vs. Elimination)

dictated by the conformational preference of the 2,2-dimethyl substituted ring.
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Mechanism Key

4-Bromo-2,2-dimethyloxane
(Locked Chair Conformation)

Transition State (SN2)
Sterically Hindered

Nucleophile (Nu-)
Slow Kinetics

Transition State (E2)
Anti-Periplanar Geometry

Base (B:)
Fast Kinetics

Substitution Product
(e.g., Alcohol/Ether)

Elimination Product
(3,6-Dihydro-2,2-dimethyl-2H-pyran)

Gem-dimethyl group locks conformation,
facilitating E2 elimination over SN2.

Click to download full resolution via product page

Caption: Reaction pathway divergence showing the kinetic preference for Elimination (E2) over

Substitution (SN2) due to steric shielding and conformational locking.

Experimental Protocols
Protocol: Comparative Hydrolytic Stress Test
This protocol validates the superior hydrolytic stability of the 2,2-dimethyl analogue compared

to the unsubstituted parent.

Reagents:

Compound A: 4-Bromo-2,2-dimethyloxane (50 mg)

Compound B: 4-Bromotetrahydropyran (50 mg)

Solvent:

/ Acetone-

(1:4 v/v)

Internal Standard: 1,3,5-Trimethoxybenzene

Procedure:
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Preparation: Dissolve 50 mg of the test compound in 0.6 mL of the solvent mixture in an

NMR tube. Add 5 mg of internal standard.

Baseline Scan: Acquire a

-NMR spectrum. Integrate the

-C4 proton signal (typically

4.0-4.5 ppm).

Thermal Stress: Incubate the NMR tubes at 40°C in a water bath.

Time-Course Analysis: Acquire spectra at

hours.

Data Processing: Plot the integration of the starting material peak vs. time.

Expected Result: Compound A will show <5% degradation at 24h, while Compound B will

show 10-15% degradation (hydrolysis to the alcohol + HBr).

Protocol: Synthesis of 4-Bromo-2,2-dimethyloxane
(Appel Reaction)
If commercial stock is unavailable, fresh synthesis ensures maximum stability by removing

acidic impurities.

Reaction:

Step-by-Step:

Charge: To a flame-dried flask under

, add 2,2-dimethyltetrahydropyran-4-ol (1.0 eq) and

(1.1 eq) in anhydrous DCM (0.2 M).

Addition: Cool to 0°C. Add
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(1.2 eq) portion-wise over 30 minutes.

Reaction: Warm to room temperature and stir for 3-12 hours. Monitor by TLC (stain with PMA

or

).

Workup: Quench with saturated

(critical to remove traces of HBr). Extract with pentane (to precipitate

).

Purification: Filter through a short silica plug eluting with 5%

/Pentane.

Note: Distillation is recommended for high stability. Boiling point is approx. 75-80°C at 15

mmHg (estimated).

Storage & Handling Recommendations
Based on the stability data, the following "Self-Validating System" for storage is recommended:

Acid Scavenging: Store over a few pellets of activated 4Å molecular sieves or weak base (

) to scavenge any autocatalytic HBr generated.

Temperature: Maintain at 2-8°C. While thermally stable, cold storage prevents slow

elimination.

Atmosphere: Argon blanket is mandatory. Oxygen does not directly degrade the ring, but

moisture initiates hydrolysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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